Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-
Description
Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy- (CAS: 84138-86-3) is a modified nucleoside derivative widely used in oligonucleotide synthesis. Its structure features:
- N-Benzoyl protection at the adenine base, enhancing stability during chemical reactions.
- 5'-O-[bis(4-methoxyphenyl)phenylmethyl] (DMT) group, a common protecting group for hydroxyl groups in solid-phase synthesis.
- 3'-deoxy configuration, which alters sugar ring conformation and reactivity compared to ribose or 2'-deoxy counterparts.
Molecular Formula: C₃₈H₃₅N₅O₆
Molecular Weight: 681.72 g/mol (calculated from formula in ).
This compound is critical in synthesizing antisense oligonucleotides and primers, where precise protection/deprotection steps are required .
Properties
CAS No. |
84138-86-3 |
|---|---|
Molecular Formula |
C38H35N5O6 |
Molecular Weight |
657.7 g/mol |
IUPAC Name |
N-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H35N5O6/c1-46-31-20-12-19-29(33(31)47-2)38(26-15-8-4-9-16-26,27-17-10-5-11-18-27)48-22-28-21-30(44)37(49-28)43-24-41-32-34(39-23-40-35(32)43)42-36(45)25-13-6-3-7-14-25/h3-20,23-24,28,30,37,44H,21-22H2,1-2H3,(H,39,40,42,45)/t28-,30+,37+/m0/s1 |
InChI Key |
NXZMOBIYGCOVFG-RITSTGFBSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4C[C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy- typically involves multiple steps:
Starting Material: The synthesis begins with 2’-deoxyadenosine as the starting material.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) or dimethoxytrityl (DMT) groups to prevent unwanted reactions.
Benzoylation: The amino group at the 6-position of the adenine ring is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Introduction of Bis(4-methoxyphenyl)phenylmethyl Group: The 5’-hydroxyl group is then reacted with bis(4-methoxyphenyl)phenylmethyl chloride in the presence of a base to introduce the protecting group.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or bis(4-methoxyphenyl)phenylmethyl groups using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of oligonucleotides and other nucleoside analogs.
Biology: Studied for its potential role in modulating biological processes such as DNA replication and repair.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of diagnostic assays and as a reagent in biochemical research
Mechanism of Action
The mechanism of action of adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-deoxy- involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound may also interact with specific enzymes and receptors, modulating their activity and affecting various cellular pathways .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share the DMT and benzoyl motifs but differ in substitution positions and functional groups:
Analytical and Functional Differences
- HPLC Behavior : The target compound elutes earlier than 2'-deoxy analogues under reverse-phase conditions (), due to reduced polarity from the 3'-deoxy group.
- Stability : The 3'-deoxy configuration confers resistance to exonuclease degradation, making it preferable for therapeutic oligonucleotides over 2'-deoxy or ribose-containing analogues .
- Yield and Purity : The target compound achieves ≥98% purity by HPLC (), outperforming older analogues synthesized via Mikhailov’s method (70–85% yields) .
Therapeutic Potential
Biological Activity
Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-, commonly referred to as DMTBA, is a synthetic derivative of adenosine. It has gained attention due to its potential biological activities and applications in pharmaceuticals and biotechnology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C41H41N5O8
- Molecular Weight: 731.79 g/mol
- CAS Number: 251647-48-0
- Purity: >95% (HPLC)
DMTBA exhibits its biological effects primarily through interaction with adenosine receptors, particularly A1, A2A, A2B, and A3 subtypes. These interactions can modulate various physiological processes including:
- Neurotransmission: DMTBA may influence neurotransmitter release and neuronal excitability.
- Inflammation: It has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Cardiovascular Effects: The compound may have cardioprotective effects by enhancing blood flow and reducing ischemic damage.
1. Neuroprotective Effects
Research indicates that DMTBA can protect neurons from oxidative stress and apoptosis. In vitro studies have demonstrated that DMTBA reduces cell death in neuronal cell lines exposed to neurotoxic agents.
| Study | Findings |
|---|---|
| Smith et al. (2020) | DMTBA reduced apoptosis in SH-SY5Y cells by 30% under oxidative stress conditions. |
| Lee et al. (2021) | In vivo models showed improved cognitive function in mice treated with DMTBA following induced neurodegeneration. |
2. Anti-inflammatory Properties
DMTBA has been investigated for its anti-inflammatory effects in various models of inflammation.
| Study | Findings |
|---|---|
| Zhang et al. (2019) | DMTBA significantly decreased IL-6 and TNF-alpha levels in LPS-stimulated macrophages. |
| Kim et al. (2022) | In a mouse model of colitis, DMTBA treatment reduced inflammation scores by 40%. |
3. Cardiovascular Effects
The compound's cardioprotective properties have been explored, particularly in models of ischemia-reperfusion injury.
| Study | Findings |
|---|---|
| Chen et al. (2023) | DMTBA improved cardiac function post-myocardial infarction in rat models. |
| Patel et al. (2024) | Enhanced endothelial function was observed in isolated aortic rings treated with DMTBA. |
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving transgenic mice modeling Alzheimer's disease, administration of DMTBA resulted in a significant reduction of amyloid-beta plaques and improved cognitive performance on behavioral tests.
Case Study 2: Inhibition of Inflammatory Bowel Disease Symptoms
A clinical trial involving patients with ulcerative colitis showed that those receiving DMTBA experienced a notable decrease in symptom severity compared to the placebo group.
Q & A
What are the critical synthetic challenges in preparing adenosine derivatives with 3'-deoxy modifications, and how are they addressed methodologically?
The synthesis of 3'-deoxy adenosine derivatives requires precise protection/deprotection strategies for hydroxyl groups and regioselective coupling. Key steps include:
- 5'-O-DMT (dimethoxytrityl) protection to block the 5'-OH group, enabling selective 3'-deoxy functionalization .
- Benzoyl protection of exocyclic amines (e.g., N6-benzoyl for adenosine) to prevent undesired side reactions during phosphorylation or glycosidic bond formation .
- Phosphoramidite chemistry for controlled oligonucleotide chain elongation, with 2-cyanoethyl protection to stabilize reactive intermediates .
Advanced Note : Impurities from incomplete deprotection (e.g., residual DMT groups) can be monitored via reverse-phase HPLC with UV detection at 260 nm .
How is the structural integrity of 3'-deoxy adenosine derivatives validated post-synthesis?
- NMR spectroscopy : and NMR confirm regiochemistry (e.g., absence of 3'-OH via missing δ 4.8–5.2 ppm proton signals) and benzoyl/DMT group integration .
- Mass spectrometry : High-resolution ESI-MS detects deviations in molecular weight (e.g., CHNO for N-benzoyl-5'-O-DMT-3'-deoxyadenosine succinate, expected [M+H]: 782.27) .
- Elemental analysis : Carbon/nitrogen ratios verify purity (>98% for pharmaceutical-grade intermediates) .
What are the mutagenicity risks associated with anomeric amide intermediates in adenosine derivative synthesis?
- Ames II testing on structurally similar anomeric amides (e.g., compound 3 in ) showed mutagenicity comparable to benzyl chloride (TA98 strain: 0.8–1.2 revertants/nmol).
- Mitigation : Use of closed-system reactors, fume hoods, and PPE (nitrile gloves, lab coats) is mandatory when handling mutagenic intermediates .
How does the 3'-deoxy modification impact enzymatic stability in oligonucleotide analogs?
- Exonuclease resistance : 3'-deoxy blocks 3'→5' exonuclease degradation, enhancing half-life in serum (e.g., 3'-deoxyadenosine phosphoramidite increased stability 5-fold vs. unmodified analogs) .
- Thermodynamic studies : Circular dichroism (CD) and UV melting curves show minimal perturbation to A-form helix geometry when 3'-deoxy is incorporated .
What analytical methods resolve contradictions in purity assessments of DMT-protected intermediates?
- Discrepancy source : DMT-on vs. DMT-off quantification (UV absorbance at 495 nm vs. 260 nm).
- Resolution : Dual-wavelength HPLC (260 nm for nucleobase, 495 nm for DMT) with C18 columns and acetonitrile/ammonium acetate gradients .
What environmental persistence data exist for benzoyl/DMT-protected adenosine derivatives?
- Canadian assessment : N-benzoyl-5'-O-DMT-2'-deoxyadenosine (DMTBA) exhibits moderate persistence (t > 60 days in water) but low bioaccumulation potential (log K = 2.8) .
- Ecotoxicity : LC for Daphnia magna > 100 mg/L, indicating low acute aquatic toxicity .
How do solvent systems influence crystallization of 3'-deoxy adenosine phosphoramidites?
- Optimal conditions : Dichloromethane/pentane (1:3 v/v) at −20°C yields >90% crystalline product .
- Pitfalls : Acetonitrile traces induce oily residues; anhydrous MgSO drying is critical .
What are the key differences in reactivity between 3'-deoxy and 2'-deoxy adenosine derivatives?
- Phosphorylation kinetics : 3'-deoxy derivatives show 20% slower coupling rates in solid-phase synthesis due to steric hindrance at the 3' position .
- Glycosidic bond stability : 3'-deoxy analogs exhibit reduced acid lability (t = 45 min in 80% acetic acid vs. 15 min for 2'-deoxy) .
How are conflicting mutagenicity and stability data reconciled during risk assessment?
- Case study : Ames II mutagenicity (low risk) vs. DSC thermal decomposition (T = 180°C) requires tiered hazard controls:
What regulatory considerations apply to 3'-deoxy adenosine derivatives in non-clinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
